molecular formula C15H10Cl2F3NO2 B11099876 2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11099876
M. Wt: 364.1 g/mol
InChI Key: FRJKJUBJQZXDHH-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is an organic compound that features both chlorophenoxy and trifluoromethylphenyl groups

Properties

Molecular Formula

C15H10Cl2F3NO2

Molecular Weight

364.1 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C15H10Cl2F3NO2/c16-10-2-4-11(5-3-10)23-8-14(22)21-13-7-9(15(18,19)20)1-6-12(13)17/h1-7H,8H2,(H,21,22)

InChI Key

FRJKJUBJQZXDHH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NC2=C(C=CC(=C2)C(F)(F)F)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves the reaction of 4-chlorophenol with 2-chloro-5-(trifluoromethyl)aniline in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and distillation.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenoxy and trifluoromethylphenyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of substituted phenoxy and phenyl derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-[2-chloro-4-(trifluoromethyl)phenyl]acetamide
  • 2-(4-chlorophenoxy)-N-[2-chloro-3-(trifluoromethyl)phenyl]acetamide
  • 2-(4-chlorophenoxy)-N-[2-chloro-2-(trifluoromethyl)phenyl]acetamide

Uniqueness

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Biological Activity

2-(4-chlorophenoxy)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article reviews its biological activity, focusing on in vitro and in vivo studies, mechanisms of action, and comparative analyses of its efficacy against various cancer cell lines.

Chemical Structure and Properties

The compound features a chlorophenoxy group and a trifluoromethyl-substituted phenyl moiety, contributing to its unique pharmacological properties. The structural formula can be represented as follows:

C16H14Cl2F3NO\text{C}_{16}\text{H}_{14}\text{Cl}_2\text{F}_3\text{N}\text{O}

1. Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. One notable study evaluated its cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer).

  • Cytotoxicity Studies :
    • The compound exhibited significant cytotoxicity with an IC50 value of 1.43 µM against HepG2 cells, indicating potent anti-cancer activity compared to standard treatments like 5-Fluorouracil (5-FU) which had an IC50 of 6.52 µM .
    • In contrast, it showed a much higher IC50 value of 36.27 µM against normal liver cells (THLE-2), suggesting selectivity towards cancerous cells .
Cell LineIC50 Value (µM)Remarks
HepG21.43High cytotoxicity
MCF-7Not specifiedPotential anti-breast cancer activity
THLE-236.27Lower cytotoxicity in normal cells

The mechanism by which this compound exerts its anti-cancer effects has been partially elucidated through various assays:

  • Apoptosis Induction : The compound significantly enhanced total apoptotic cell death in HepG2 cells by approximately 24.51-fold , indicating a strong pro-apoptotic effect .
  • Cell Cycle Arrest : Analysis revealed that it induces G1/S phase arrest, preventing further progression of the cell cycle in HepG2 cells .
  • Gene Expression Modulation : RT-PCR analysis demonstrated upregulation of pro-apoptotic genes and downregulation of anti-apoptotic genes, suggesting that both intrinsic and extrinsic apoptotic pathways are activated, with the intrinsic pathway being more dominant .

Case Studies

In a comparative study involving multiple acetamide derivatives, the compound was found to be one of the most potent analogs tested against liver cancer cells. It was synthesized alongside other derivatives and characterized using NMR spectroscopy to confirm structure and purity .

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